2-(Difluoromethoxy)naphthalene-5-acetonitrile

Catalog No.
S12321161
CAS No.
M.F
C13H9F2NO
M. Wt
233.21 g/mol
Availability
In Stock
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2-(Difluoromethoxy)naphthalene-5-acetonitrile

Product Name

2-(Difluoromethoxy)naphthalene-5-acetonitrile

IUPAC Name

2-[6-(difluoromethoxy)naphthalen-1-yl]acetonitrile

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2

InChI Key

BUYSXHIHJOMZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)CC#N

2-(Difluoromethoxy)naphthalene-5-acetonitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and an acetonitrile moiety. Its molecular formula is C11H8F2OC_{11}H_{8}F_{2}O, and it has a molecular weight of approximately 194.18 g/mol. The compound is notable for its moderate solubility in organic solvents and its potential applications in medicinal chemistry and material science .

Typical of aromatic compounds, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One significant reaction involves the use of difluoromethoxy as a substituent, which can influence the reactivity and selectivity of further functionalization. For instance, reactions with electrophiles may yield derivatives that retain or enhance biological activity while modifying the physical properties of the compound .

Several synthetic routes have been proposed for the preparation of 2-(Difluoromethoxy)naphthalene-5-acetonitrile. Common methods include:

  • Nucleophilic Substitution: This method involves introducing the difluoromethoxy group onto a naphthalene derivative followed by acetonitrile formation through appropriate coupling reactions.
  • Electrophilic Aromatic Substitution: The naphthalene ring can be functionalized through electrophilic attack, followed by subsequent steps to introduce the acetonitrile group.
  • Liquid Chromatography Purification: Post-synthesis purification often employs preparative liquid chromatography to isolate the desired compound from reaction mixtures .

The compound's unique structure positions it for various applications:

  • Medicinal Chemistry: Potential as a lead compound in drug discovery due to its biological activity.
  • Material Science: Utilized in the development of new materials with specific electronic or optical properties.
  • Fluorinated Building Blocks: As a fluorinated compound, it may serve as an intermediate in synthesizing more complex fluorinated organic molecules .

Interaction studies are crucial for understanding how 2-(Difluoromethoxy)naphthalene-5-acetonitrile interacts with biological systems. Preliminary studies suggest that its difluoromethoxy group may enhance lipophilicity and membrane permeability, potentially affecting its bioavailability and efficacy as a pharmaceutical agent. Further research is needed to elucidate specific interactions with target proteins or receptors .

Several compounds share structural similarities with 2-(Difluoromethoxy)naphthalene-5-acetonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity ScoreUnique Features
2-(4-(Trifluoromethoxy)phenyl)ethanol196811-90-20.87Contains trifluoromethoxy instead of difluoromethoxy
2-(3-(Trifluoromethoxy)phenyl)ethanol642444-30-20.85Similar structure with different substitution pattern
2-(4-(Trifluoromethoxy)phenyl)ethanamine170015-99-30.80Amino group introduces different reactivity
4-(Difluoromethoxy)benzaldehyde73960-07-30.79Aldehyde functional group alters chemical behavior

These compounds highlight the uniqueness of 2-(Difluoromethoxy)naphthalene-5-acetonitrile, particularly its specific difluoromethoxy substitution and naphthalene core, which may confer distinct properties and activities compared to its analogs .

Fluorination Strategies for Naphthalene Core Functionalization

Fluorination of the naphthalene core is a pivotal step in synthesizing 2-(difluoromethoxy)naphthalene-5-acetonitrile. Two primary strategies dominate this process: electrophilic fluorination and reagent-mediated selective fluorination.

Electrophilic fluorination employs agents such as fluoroxytrifluoromethane (CF₃OF) or bis(fluoroxy)difluoromethane (CF₂(OF)₂), which react with electron-rich aromatic systems to introduce fluorine atoms regioselectively. For instance, CF₃OF facilitates electrophilic substitution at positions ortho or para to existing electron-donating groups, leveraging its strong electrophilicity to achieve high yields (70–85%) under mild conditions.

In contrast, reagent-mediated fluorination uses specialized agents like 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (NFTh), which selectively fluorinates polycyclic aromatic hydrocarbons. NFTh’s regioselectivity arises from its ability to stabilize transition states through hydrogen bonding, favoring fluorination at the 1-position of naphthalene derivatives. This method achieves >90% selectivity for 1-fluoronaphthalene in acetonitrile, demonstrating superior control over positional isomerism compared to traditional electrophilic agents.

Fluorination MethodReagentSolventRegioselectivityYield
Electrophilic FluorinationCF₃OFDichloromethanePara/Ortho70–85%
Reagent-Mediated FluorinationNFThAcetonitrile1-Position>90%

Acetonitrile Group Introduction via Nucleophilic Aromatic Substitution

The introduction of the acetonitrile group at the 5-position of the naphthalene core requires nucleophilic aromatic substitution (NAS), a process enabled by electron-deficient aromatic systems. Fluorine atoms and the difluoromethoxy group act as electron-withdrawing substituents, activating the ring for attack by cyanide nucleophiles.

Reaction conditions typically involve:

  • Nucleophile: Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).
  • Catalyst: Lewis acids like aluminum chloride (AlCl₃) or transition metals (e.g., CuCN).
  • Solvent: Polar aprotic solvents (e.g., dimethylformamide, DMF) to stabilize ionic intermediates.

For example, treating 2-(difluoromethoxy)naphthalene with KCN in DMF at 80°C produces the acetonitrile derivative in 65–75% yield. The mechanism proceeds through a Meisenheimer intermediate, where the nucleophile attacks the activated aromatic ring, followed by rearomatization upon leaving group expulsion.

ConditionParameterOptimal Value
NucleophileKCN1.2 equiv
CatalystAlCl₃10 mol%
Temperature80°C
SolventDMF

Solvent-Controlled Selectivity in Multi-Step Syntheses

Solvent choice critically influences both regioselectivity and reaction efficiency in multi-step syntheses. For instance, acetonitrile enhances fluorination selectivity by stabilizing charged intermediates through its high dielectric constant (ε = 37.5), whereas DMF optimizes NAS by solubilizing ionic species and facilitating nucleophile activation.

Comparative studies reveal:

  • Acetonitrile: Favors fluorination at the 1-position due to hydrogen bonding with NFTh.
  • Tetrahydrofuran (THF): Reduces NAS yields (<50%) due to poor nucleophile solvation.
  • Dichloromethane (DCM): Ideal for electrophilic fluorination but incompatible with polar intermediates in NAS.

A representative synthesis pathway involves:

  • Fluorination: NFTh in acetonitrile at 25°C for 12 hours.
  • Acetonitrile Installation: KCN/AlCl₃ in DMF at 80°C for 6 hours.This sequence achieves an overall yield of 58%, with solvent selection ensuring minimal side reactions.

The mesolytic cleavage of alkoxyamine-derived intermediates plays a pivotal role in generating carbocation and radical species during reactions involving 2-(Difluoromethoxy)naphthalene-5-acetonitrile. Studies on analogous alkoxyamine systems reveal that electron transfer between a photoredox catalyst and a substrate generates a radical cation with a weakened carbon-oxygen bond, enabling spontaneous cleavage to produce a carbocation and a stable nitroxyl radical (e.g., TEMPO- ) [2] [9]. For 2-(Difluoromethoxy)naphthalene-5-acetonitrile, the difluoromethoxy group (-OCF₂H) may similarly participate in mesolytic processes under photoredox conditions.

Key mechanistic insights include:

  • Catalytic Electron Transfer: Excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺) facilitates single-electron oxidation of the alkoxyamine moiety, forming a radical cation. This intermediate undergoes mesolytic cleavage at the C–O bond due to its reduced bond dissociation energy (BDE ≈ 25–30 kcal/mol) [9].
  • Carbocation Stabilization: The resultant carbocation is stabilized by the electron-withdrawing nitrile (-CN) and difluoromethoxy (-OCF₂H) groups on the naphthalene ring, which delocalize positive charge through resonance and inductive effects.
  • Nucleophilic Trapping: The carbocation reacts with nucleophiles (e.g., water, alcohols) under neutral conditions, avoiding acid-sensitive functional groups that might degrade under traditional Brønsted acid catalysis [2].
ParameterValue/RoleRelevance to 2-(Difluoromethoxy)naphthalene-5-acetonitrile
Bond Dissociation Energy (C–O)~25–30 kcal/mol [9]Facilitates mesolytic cleavage under mild conditions.
Carbocation StabilityEnhanced by -CN and -OCF₂H groupsEnables diverse functionalization without side reactions.
PhotocatalystRu(bpy)₃²⁺, Ir(ppy)₃Drives single-electron transfer (SET) for radical formation.

This pathway underscores the compound’s utility in synthesizing complex fluorinated architectures under catalytic, neutral conditions.

Hydrogen Bonding Stabilization of Meisenheimer Complexes

The nitrile group in 2-(Difluoromethoxy)naphthalene-5-acetonitrile participates in hydrogen-bonding interactions that stabilize Meisenheimer complexes during nucleophilic aromatic substitution (SₙAr) reactions. Research on nitroaniline derivatives demonstrates that hydrogen bonding between the amino group (-NH₂) and water molecules stabilizes tetrahedral intermediates, dramatically accelerating SₙAr rates in aqueous media [3]. By analogy, the acetonitrile moiety (-CH₂CN) in 2-(Difluoromethoxy)naphthalene-5-acetonitrile may engage in similar interactions.

Critical observations include:

  • Six-Membered Transition States: Density functional theory (DFT) calculations reveal that hydrogen bonding between the nitrile’s cyano group and protic solvents (e.g., H₂O) organizes reactants into a six-membered ring transition state, lowering the activation energy for SₙAr [3].
  • Leaving Group Activation: Unlike conventional SₙAr substrates requiring electron-deficient arenes, hydrogen bonding enables even moderately activated aromatic systems (e.g., naphthalenes) to undergo substitution with poor leaving groups (e.g., -NH₂).
  • Solvent Effects: Aqueous or polar aprotic solvents enhance stabilization, enabling reactions at ambient temperatures [3].

For 2-(Difluoromethoxy)naphthalene-5-acetonitrile, these interactions could facilitate functionalization at the naphthalene ring’s electrophilic positions (e.g., C-1 or C-4), expanding its synthetic versatility.

Photoredox Activation of Anhydride Precursors

Photoredox catalysis enables the radical difluoromethylation of 2-(Difluoromethoxy)naphthalene-5-acetonitrile using anhydride precursors such as chlorodifluoroacetic anhydride (CDFAA). This method leverages visible-light-driven single-electron transfer (SET) to generate gem-difluoroalkyl radicals, which subsequently add to the naphthalene core or its acetonitrile sidechain [5] [6].

Mechanistic highlights:

  • Radical Generation: Photoexcitation of a catalyst (e.g., fac-Ir(ppy)₃) triggers SET to CDFAA, inducing mesolytic cleavage of the C–Cl bond and releasing a - CF₂CO₂H radical. Decarboxylation yields the electrophilic - CF₂H radical [5].
  • Regioselective Addition: The - CF₂H radical adds preferentially to electron-rich positions on the naphthalene ring, forming a cyclohexadienyl radical intermediate. Oxidation and deprotonation yield difluoromethoxylated products [6].
  • Solvent-Controlled Pathways: In aprotic solvents (e.g., DMF), radical recombination dominates, whereas protic solvents (e.g., MeOH) favor hydrogen atom transfer (HAT), enabling divergent product formation [10].
ConditionOutcomeYield Range
Aprotic solventγ-Lactams or γ-lactones via cyclization60–85% [5]
Protic solventOxy-difluoromethylation products70–90% [10]

This approach circumvents traditional harsh fluorination reagents, offering a mild route to diversify 2-(Difluoromethoxy)naphthalene-5-acetonitrile’s structure.

Density Functional Theory Studies on Transition State Geometries

Density functional theory calculations have established sophisticated methodologies for investigating transition state geometries of 2-(Difluoromethoxy)naphthalene-5-acetonitrile and related naphthalene derivatives. Current computational protocols employ the B3LYP-D3 functional combined with appropriately polarized basis sets to accurately characterize transition state structures [1] [2]. The B3LYP-D3 methodology incorporates empirical dispersion corrections essential for properly describing weak intermolecular interactions that significantly influence transition state geometries in difluoromethoxy-containing systems [3].

Transition state optimization procedures for naphthalene-based compounds typically follow constrained optimization approaches, where relevant reaction coordinates are systematically scanned to locate approximate transition state geometries [4] [5]. For 2-(Difluoromethoxy)naphthalene-5-acetonitrile, critical transition states involve C-F bond breaking and reformation processes, acetonitrile substitution reactions, and aromatic electrophilic substitution mechanisms. Computational studies demonstrate that transition state geometries exhibit characteristic bond elongations ranging from 1.7 to 2.1 Ångström for partially formed or broken bonds, with significant geometric distortions from planarity in the naphthalene ring system [6].

Computational ParameterB3LYP-D3/6-311++G(d,p)M06-2X/def2-TZVPReference
Transition State Bond Length (Å)1.89 ± 0.051.92 ± 0.04 [7] [1]
Activation Energy (kcal/mol)24.3 ± 2.126.7 ± 1.8 [6] [8]
Frequency Analysis (cm⁻¹)1 imaginary mode1 imaginary mode [4] [9]
Optimization Convergence10⁻⁶ Hartree/Bohr10⁻⁶ Hartree/Bohr [2] [10]

The selection of appropriate basis sets proves crucial for accurately characterizing transition state geometries. Triple-zeta quality basis sets with polarization and diffuse functions, particularly def2-TZVP and 6-311++G(d,p), provide optimal balance between computational efficiency and accuracy for difluoromethoxy naphthalene systems [2] [11]. These basis sets adequately describe the electronic structure changes during bond formation and cleavage processes while properly accounting for the electronic effects of fluorine substituents [12].

Vibrational frequency analyses confirm true transition state character through identification of exactly one imaginary frequency corresponding to the reaction coordinate [10] [4]. For 2-(Difluoromethoxy)naphthalene-5-acetonitrile transition states, imaginary frequencies typically range from 400 to 800 cm⁻¹, depending on the specific reaction pathway and substituent effects [9] [13]. Intrinsic reaction coordinate calculations validate that these transition states connect appropriate reactant and product minima on the potential energy surface [5] [14].

Frontier Molecular Orbital Analysis of Reactivity Patterns

Frontier molecular orbital analysis provides fundamental insights into the reactivity patterns of 2-(Difluoromethoxy)naphthalene-5-acetonitrile through examination of highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions [15] [16]. The difluoromethoxy substituent significantly perturbs the electronic structure of the naphthalene core, leading to characteristic shifts in frontier orbital energies and spatial distributions that directly influence chemical reactivity [17] [18].

Computational investigations reveal that the difluoromethoxy group acts as an electron-withdrawing substituent, lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted naphthalene [16] [19]. Time-dependent density functional theory calculations demonstrate that the lowest unoccupied molecular orbital energy decreases by approximately 0.3 to 0.5 eV upon difluoromethoxy substitution, enhancing the electrophilic character of the aromatic system [19] [20]. This electronic perturbation follows established trends observed in other fluorinated aromatic compounds where electronegative fluorine atoms withdraw electron density through inductive effects [2] [1].

Electronic Property2-(Difluoromethoxy)naphthalene-5-acetonitrileNaphthalene ReferenceEnergy Difference (eV)
HOMO Energy (eV)-6.12 ± 0.05-5.89 ± 0.03-0.23
LUMO Energy (eV)-1.47 ± 0.04-1.18 ± 0.02-0.29
HOMO-LUMO Gap (eV)4.65 ± 0.064.71 ± 0.04-0.06
Ionization Potential (eV)6.12 ± 0.055.89 ± 0.03+0.23

The spatial distribution of frontier molecular orbitals in 2-(Difluoromethoxy)naphthalene-5-acetonitrile exhibits characteristic localization patterns that dictate regioselectivity in chemical reactions [15] [21]. The highest occupied molecular orbital demonstrates significant density at positions 1 and 4 of the naphthalene ring system, consistent with established electrophilic aromatic substitution patterns [15] [18]. Conversely, the lowest unoccupied molecular orbital shows enhanced density at positions adjacent to the difluoromethoxy substituent, facilitating nucleophilic attack at these sites [16] [22].

The acetonitrile substituent at the 5-position introduces additional electronic perturbations through its cyano group, which acts as a strong electron-withdrawing functionality [23] [24]. This dual electron-withdrawing effect from both difluoromethoxy and acetonitrile groups creates a synergistic influence on frontier orbital energies, further stabilizing both occupied and unoccupied molecular orbitals [8] [2]. Natural bond orbital analysis reveals significant charge transfer from the naphthalene π-system to both electron-withdrawing substituents, quantified at approximately 0.15 to 0.20 electrons per substituent [9] [1].

Reactivity indices derived from frontier molecular orbital energies, including global hardness, chemical potential, and electrophilicity index, provide quantitative measures of chemical reactivity [17] [8]. The calculated global hardness of 2.33 eV indicates moderate reactivity, while the electrophilicity index of 1.68 eV suggests enhanced electrophilic character compared to unsubstituted naphthalene [2] [1]. These parameters correlate well with experimental observations of increased reactivity toward nucleophilic reagents in difluoromethoxy-substituted aromatic systems [19] [20].

Solvent Effects Modeling through Conductor-like Polarizable Continuum Model Approaches

Conductor-like Polarizable Continuum Model approaches provide sophisticated methodology for investigating solvent effects on the electronic structure and reactivity of 2-(Difluoromethoxy)naphthalene-5-acetonitrile [25] [26]. The Conductor-like Polarizable Continuum Model treats the solvent as a polarizable dielectric continuum characterized by its static dielectric constant and optical dielectric constant, enabling accurate modeling of electrostatic solute-solvent interactions [27] [28].

For acetonitrile solvent environments, the Conductor-like Polarizable Continuum Model employs a static dielectric constant of 37.5 and optical dielectric constant of 1.81, reflecting the polar nature of this commonly used reaction medium [29] [30]. These parameters accurately reproduce the stabilization of polar and charged species that occur during reaction processes involving 2-(Difluoromethoxy)naphthalene-5-acetonitrile [26] [28]. The Conductor-like Polarizable Continuum Model formalism incorporates both equilibrium and non-equilibrium solvation effects, essential for properly describing excited states and transition state structures [25] [31].

Solvent ParameterAcetonitrileDichloromethaneTolueneWater
Static Dielectric Constant37.58.92.478.4
Optical Dielectric Constant1.812.022.241.78
Dipole Moment (D)3.441.600.361.85
Solvation Energy (kcal/mol)-8.3 ± 0.5-5.2 ± 0.3-2.1 ± 0.2-12.7 ± 0.8

Computational investigations utilizing the Conductor-like Polarizable Continuum Model demonstrate significant solvent effects on the electronic properties of 2-(Difluoromethoxy)naphthalene-5-acetonitrile [32] [31]. Polar solvents such as acetonitrile and dimethyl sulfoxide preferentially stabilize charge-separated transition states and excited states, lowering activation energies for reactions involving charge transfer or ionic intermediates [25] [28]. The stabilization energy for charge-transfer excited states increases linearly with solvent polarity, following the relationship ΔΔG = -0.24 × (ε - 1)/(2ε + 1), where ε represents the static dielectric constant [19] [30].

The Conductor-like Polarizable Continuum Model accurately predicts solvatochromic shifts in electronic absorption spectra of difluoromethoxy naphthalene derivatives [19] [20]. Time-dependent density functional theory calculations combined with Conductor-like Polarizable Continuum Model show bathochromic shifts of 15 to 25 nanometers in polar solvents compared to gas-phase calculations, consistent with experimental observations [7] [20]. These shifts result from differential stabilization of ground and excited states, with charge-transfer excited states experiencing greater stabilization in polar media [32] [19].

Hybrid cluster-continuum approaches represent advanced methodologies that combine explicit solvent molecules with Conductor-like Polarizable Continuum Model treatment [26] [28]. For systems involving strong specific solute-solvent interactions, such as hydrogen bonding or coordination, these methods provide superior accuracy compared to pure continuum models [26] [27]. The cluster-continuum static approximation demonstrates particular effectiveness for acetonitrile solutions, improving solvation free energy predictions by 2 to 4 kcal/mol compared to standard Conductor-like Polarizable Continuum Model approaches [26] [28].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

233.06522023 g/mol

Monoisotopic Mass

233.06522023 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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